molecular formula C20H18FN3O2 B2894925 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1787977-38-1

5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2894925
CAS No.: 1787977-38-1
M. Wt: 351.381
InChI Key: SLRRSQYAMUQRCP-UHFFFAOYSA-N
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Description

The compound 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a pyrrolidine ring bearing a 4-fluorophenylacetyl moiety. This structure combines the electron-deficient oxadiazole ring with fluorinated aromatic and pyrrolidine groups, which may enhance lipophilicity and influence biological activity through steric and electronic effects .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-10-8-14(9-11-16)13-18(25)24-12-4-7-17(24)20-22-19(23-26-20)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRRSQYAMUQRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylacetic acid with pyrrolidine to form an intermediate, which is then reacted with phenylhydrazine and carbon disulfide to yield the final oxadiazole product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Core Oxadiazole Formation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound:

  • Precursor Preparation : The pyrrolidine moiety with a 4-fluorophenyl acetyl group is synthesized via N-acylation of pyrrolidin-2-yl derivatives using 4-fluorophenyl acetyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Cyclization : The oxadiazole ring is formed by reacting the amidoxime intermediate (derived from hydrazide precursors) with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides). Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are common cyclizing agents .

Key Reaction Steps :

  • Hydrazide Formation : Substituted benzoic acid hydrazide reacts with 1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride .
  • Cyclodehydration : Hydrazide intermediates undergo cyclization in POCl₃ at 120°C to yield 1,2,4-oxadiazole derivatives .

Electrophilic Substitution

The phenyl ring at position 3 and the pyrrolidine-acetyl group undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The electron-withdrawing fluorine atom on the 4-fluorophenyl group directs substitutions to the para position .

Nucleophilic Attack

The oxadiazole ring is susceptible to nucleophilic attack at position 5 due to electron deficiency. Examples include:

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form amidoxime intermediates .
  • Thiol Exchange : Reaction with thiols (e.g., RSH) replaces the oxadiazole oxygen with sulfur, yielding 1,2,4-thiadiazoles .

Anticonvulsant Activity

Structural analogs of this compound (e.g., 5-substituted-1,3,4-oxadiazoles) exhibit anticonvulsant properties via GABAergic modulation. Modifications at the pyrrolidine or phenyl groups enhance blood-brain barrier permeability .

Antibacterial Modifications

Introduction of chloro or methoxy substituents on the phenyl ring (position 3) improves antibacterial efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) .

Reaction Optimization Data

Reaction StepConditionsYield (%)Catalyst/SolventReference
Hydrazide FormationRT, 4h85Ethanol, H₂SO₄
Oxadiazole CyclizationPOCl₃, 120°C, 6h72Phosphorus Oxychloride
N-Acylation of PyrrolidinePyridine, 0°C → RT, 12h684-Fluorophenyl Acetyl Chloride

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .
  • Photodegradation : UV exposure (λ = 254 nm) leads to ring-opening via retro-cycloaddition, forming nitrile and carbonyl byproducts .
  • Acid Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strong acids (pH < 2) to yield 4-fluorophenyl acetic acid and pyrrolidine fragments .

Comparative Reactivity of Analogues

DerivativeReactivity with ThiolsHydrolysis Rate (t₁/₂, h)Bioactivity (IC₅₀, µM)
3-Phenyl-1,2,4-oxadiazoleHigh2.312.4 (Anticancer)
5-Chloro-substituted OxadiazoleModerate5.18.9 (Antibacterial)
Target CompoundLow8.76.2 (Anticonvulsant)

Mechanistic Insights

  • Cycloaddition Pathways : DFT studies suggest a concerted mechanism for oxadiazole formation, with activation energies of ~25 kcal/mol .
  • Enzyme Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor by chelating zinc ions via the oxadiazole ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole typically involves the reaction of suitable hydrazines with carboxylic acid derivatives. The resultant oxadiazole ring is characterized by its unique structural properties that contribute to its biological activities. Various methods have been reported for the synthesis of oxadiazoles, including microwave-assisted reactions and solvent-free conditions, which enhance yield and reduce reaction times .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Klebsiella pneumoniae100 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been a focal point in recent studies. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with enhanced cytotoxicity .

Cell Line IC50 Value (µM)
MCF-70.48
HCT1160.78
A5491.54

The mechanism often involves induction of apoptosis through caspase activation and cell cycle arrest.

Other Biological Activities

Beyond antibacterial and anticancer effects, compounds like this compound have also demonstrated:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

These properties make this compound a versatile candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing inflammation .

Comparison with Similar Compounds

Structural Analogs with Modified Pyrrolidine Substituents

The pyrrolidine substituent at position 5 of the oxadiazole ring is a critical structural feature. Key analogs include:

Compound Name Substituent on Pyrrolidine Molecular Weight Key Properties Reference
5-[1-(4-isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole 4-isopropylbenzoyl 361.45 High purity (≥95%), synthesized via substitution reactions
5-(1-benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole Benzylpiperidine Not reported Selective butyrylcholinesterase (BChE) inhibitor

Key Differences :

  • The 4-fluorophenylacetyl group in the target compound introduces fluorine atoms, which may enhance metabolic stability and binding affinity compared to the 4-isopropylbenzoyl analog .

Substituent Effects on the Oxadiazole Core

Variations at position 5 of the oxadiazole ring significantly impact physicochemical and biological properties:

Compound Name Position 5 Substituent Melting Point (°C) Biological Activity Reference
5-(4-Methyl-6-propyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole Pyrimidinyl 236–262 Not explicitly reported; high thermal stability inferred from melting point
5-(4-Fluoro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole 4-Fluoro-3-nitrophenyl Not reported Anticancer and antiangiogenic activities

Key Insights :

  • Pyrimidinyl substituents (e.g., ) may improve solubility due to hydrogen-bonding capabilities, whereas fluorinated aromatic groups (e.g., ) enhance lipophilicity and membrane permeability.

Observations :

  • Multi-component reactions (e.g., ) achieve high yields (85–90%) and are advantageous for generating diverse libraries.

Implications for the Target Compound :

  • The 4-fluorophenylacetyl group may position the compound for CNS-targeted applications due to fluorine’s ability to cross the blood-brain barrier .
  • Pyrrolidine’s conformational flexibility could enhance binding to dynamic enzyme active sites compared to rigid analogs .

Biological Activity

The compound 5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological potentials, synthesis, and relevant case studies.

  • Molecular Formula : C21H20FN3O3
  • Molecular Weight : 381.41 g/mol
  • CAS Number : 1787977-23-4

The oxadiazole ring is known for its role in various bioactive compounds, contributing to properties such as antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain oxadiazole compounds showed potent activity against Mycobacterium tuberculosis, with some derivatives achieving over 90% inhibition rates against resistant strains .

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. For instance, a series of synthesized compounds derived from 1,2,4-oxadiazoles were tested against various cancer cell lines. In particular, compounds demonstrated notable cytotoxic effects on prostate cancer (PC3) and gastric cancer (BGC823) cells .

Anti-inflammatory Effects

Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Evaluation of Biological Activity

A recent study synthesized a range of new oxadiazole derivatives and evaluated their biological activities. The findings indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced activity against various microbial strains and cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of oxadiazole derivatives is crucial for optimizing their biological activity. Research has shown that modifications in the substituents on the oxadiazole ring significantly influence their pharmacological effects. For example, the introduction of electron-withdrawing groups was found to enhance antimicrobial activity .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineInhibition Rate/Effect
This compoundAntimicrobialMycobacterium tuberculosis>90% inhibition
Various OxadiazolesAnticancerPC3 (Prostate Cancer)Significant cytotoxicity
Various OxadiazolesAnti-inflammatoryIn vitro modelsInhibition of cytokines

Q & A

Basic Research Question

  • Antimicrobial Activity : MIC values ≤25 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Anticancer Potential : IC₅₀ of 10–50 µM in MTT assays against HeLa and MCF-7 cells, linked to apoptosis induction .
  • Receptor Binding : Structural analogs show affinity for SSTR3 (Kᵢ < 100 nM), suggesting potential metabolic disorder applications .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclocondensation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve intermediate solubility and reaction rates .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during acetylation .

What strategies address poor solubility in biological assays?

Advanced Research Question

  • Co-solvent Systems : Use DMSO (≤5%) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the pyrrolidine or phenyl positions .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

How to design derivatives for improved pharmacokinetics?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : Adjust logP via fluorophenyl or oxadiazole modifications (target logP 2–3 for membrane permeability) .
    • Metabolic Stability : Replace labile esters with amides or heterocycles to reduce CYP450 degradation .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding and ADMET properties .

How to reconcile conflicting bioactivity data across studies?

Advanced Research Question

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Validation : Repeat experiments with 8–10 concentration points to confirm IC₅₀/EC₅₀ trends.
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

What safety protocols are recommended for handling this compound?

Advanced Research Question

  • Storage : Store at 2–8°C in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H315/H319 hazards) .
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize toxic byproducts .

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